4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorobenzylamine with 4-chloro-2-formylphenol under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol can be compared with similar compounds such as:
4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol: This compound has a similar structure but differs in the presence of an imino group instead of an amino group.
4-(5-bromo-2-chlorobenzyl)phenol: This compound contains a bromine atom instead of a chlorine atom, which can lead to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
IUPAC Name |
4-chloro-2-[[(4-chlorophenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-12-3-1-10(2-4-12)8-17-9-11-7-13(16)5-6-14(11)18/h1-7,17-18H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKHVYMOZXHPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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